N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a cyclopentyl-substituted tetrahydroindazole core linked to a 3-fluorophenylmethanesulfonamide group. Its molecular formula is C₂₀H₂₅F₂N₃O₂S, with a molecular weight of 409.49 g/mol. The tetrahydroindazole scaffold is notable for its conformational rigidity, which may enhance binding affinity to biological targets, while the 3-fluorophenyl group introduces electron-withdrawing effects that influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S/c21-16-7-5-6-15(12-16)14-27(25,26)22-13-19-18-10-3-4-11-20(18)24(23-19)17-8-1-2-9-17/h5-7,12,17,22H,1-4,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZCUZPSUICFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic compound belonging to the indazole derivative class. Its unique structure comprises a cyclopentyl group and a methanesulfonamide moiety, which contribute to its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 403.52 g/mol. The compound features a sulfonamide functional group, known for its biological activity in various medicinal chemistry applications.
Anticancer Properties
Indazole derivatives, including this compound, have shown promising anticancer effects. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: K562 Cell Line
In studies involving the K562 cell line (a model for chronic myeloid leukemia), indazole derivatives demonstrated significant inhibitory effects on cell viability. For instance:
- IC50 Value : 5.15 µM
- Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and involvement of the p53/MDM2 pathway .
Anti-inflammatory Activity
The sulfonamide group in the compound is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Example Findings :
- A related compound exhibited an IC50 value of 3.42 µM for COX-1 and 1.53 µM for COX-2 inhibition . While specific data for this compound is limited, its structural similarities suggest potential anti-inflammatory activity.
The biological activity of this compound can be attributed to several mechanisms:
1. Apoptosis Induction :
- The compound may trigger apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway.
- Studies have shown that it can decrease Bcl-2 expression while increasing Bax levels .
2. Enzyme Inhibition :
- The sulfonamide moiety is known to inhibit various enzymes involved in inflammatory pathways.
- Potential inhibition of COX enzymes could contribute to its anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N-(Cyclopentyl-Indazole) | Anticancer | 5.15 | Apoptosis induction via Bcl2 modulation |
| CGP 28238 | Anti-inflammatory | 3.42 (COX-1) | COX inhibition |
| N-(4-Methoxyphenyl-Indazole) | Anticancer | Not specified | Multiple pathways including AMPK inhibition |
Scientific Research Applications
Biological Activities
This compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Effects:
- The compound has shown promise in inhibiting Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. By inhibiting these kinases, it may reduce inflammation and pain associated with conditions like rheumatoid arthritis.
2. Anticancer Properties:
- Research indicates that derivatives of indazole compounds can exhibit anticancer activities through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis . The specific interactions of this compound with cancer-related targets remain an area for further investigation.
3. Neuroprotective Effects:
- There is emerging evidence suggesting that compounds similar to N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide may offer neuroprotective benefits by modulating pathways involved in neurodegeneration .
Synthetic Routes and Production Methods
The synthesis of this compound typically involves several steps:
1. Formation of the Indazole Ring:
- The indazole core is formed through cyclization reactions involving appropriate precursors.
2. Introduction of Functional Groups:
- The cyclopentyl group and the methanesulfonamide moiety are introduced via substitution reactions.
3. Optimization for Yield and Purity:
- Industrial production often employs modern synthetic techniques to enhance yield and minimize costs, such as using continuous flow reactors and advanced purification methods .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
Case Study 1: Anti-inflammatory Activity
- A study demonstrated that this compound effectively suppressed the production of pro-inflammatory cytokines in cellular models of inflammation, indicating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
Comparison with Similar Compounds
Molecular and Structural Differences
The compound is compared below with two structurally related analogs from the provided evidence:
Research Findings and Limitations
- No direct biological data (e.g., IC₅₀, toxicity) for the target compound or analogs are provided in the evidence. However, structural analysis suggests: The target compound’s smaller substituent (3-fluorophenyl vs. Analog 1’s trifluoromethoxy) may reduce off-target interactions. Analog 2’s thioether group could confer unique reactivity but lower stability in oxidative environments .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide with high purity?
- Methodology : Multi-step synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, cyclopentyl group introduction via nucleophilic substitution demands anhydrous conditions to prevent hydrolysis, while sulfonamide coupling may require coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are standard. Purity validation via HPLC (≥95% purity threshold) and NMR (integration of aromatic protons at δ 7.2–7.5 ppm for fluorophenyl) is critical .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : - and -NMR to confirm cyclopentyl (δ 1.5–2.0 ppm, multiplet), tetrahydroindazole (δ 2.8–3.2 ppm, methylene), and sulfonamide (δ 3.3–3.5 ppm, SONH) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 434.15 (calculated for CHFNOS) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters and hydrogen bonding patterns (e.g., sulfonamide NH···O interactions) confirm 3D structure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives with fluorophenyl groups?
- Case Study : Discrepancies in IC values (e.g., 10–50 µM for kinase inhibition) may arise from:
- Solubility Variability : Use of DMSO vs. aqueous buffers alters compound aggregation .
- Structural Analogues : Substitution at the indazole 1-position (cyclopentyl vs. methyl) impacts steric hindrance and target binding. For example, cyclopentyl enhances hydrophobic interactions in kinase pockets compared to smaller substituents .
- Resolution : Standardize assay conditions (e.g., 1% DMSO final concentration) and include positive controls (e.g., staurosporine for kinase inhibition) .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for enzyme inhibition?
- Key Modifications :
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Indazole 3-CH | Methyl vs. ethyl | Methyl improves solubility (logP reduction by 0.5) | |
| Fluorophenyl | 3-F vs. 4-F | 3-F enhances π-stacking with tyrosine residues in kinases |
- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses with cyclopentyl occupying hydrophobic pockets and sulfonamide forming hydrogen bonds with catalytic lysine residues .
Q. What experimental designs are effective for probing the compound’s mechanism of action in cancer cell proliferation?
- In Vitro Workflow :
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., CDK2, Aurora B) .
- Apoptosis Assays : Annexin V/PI staining to quantify cell death (e.g., 20% apoptosis at 10 µM in HeLa cells) .
- Resistance Studies : CRISPR knockout of putative targets (e.g., CDK2) validates on-target effects .
Methodological Notes
- Handling Contradictions : When biological data conflicts with computational predictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) .
- Synthesis Troubleshooting : Low yields in sulfonamide coupling may result from moisture; use molecular sieves or anhydrous THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
